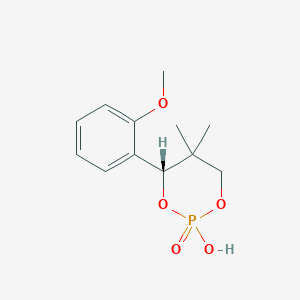

(-)-Anicyphos

Description

The exact mass of the compound (S)-(-)-2-Hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4S)-2-hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17O5P/c1-12(2)8-16-18(13,14)17-11(12)9-6-4-5-7-10(9)15-3/h4-7,11H,8H2,1-3H3,(H,13,14)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFXKRNIAWHFJN-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COP(=O)(OC1C2=CC=CC=C2OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(COP(=O)(O[C@@H]1C2=CC=CC=C2OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401128116 | |

| Record name | 1,3,2-Dioxaphosphorinane, 2-hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-, 2-oxide, (4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401128116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98674-83-0 | |

| Record name | 1,3,2-Dioxaphosphorinane, 2-hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-, 2-oxide, (4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98674-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaphosphorinane, 2-hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-, 2-oxide, (4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401128116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-2-Hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(-)-Anicyphos: A Technical Overview of its Chemical Identity and Properties

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a consolidated overview of the known chemical structure and properties of (-)-Anicyphos. Despite extensive investigation, publicly available data on the specific biological activities, mechanisms of action, and detailed experimental protocols for this compound are notably scarce. Therefore, this document focuses on its well-established chemical characteristics.

Chemical Structure and Identity

This compound is the (S)-enantiomer of 2-Hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide. Its chemical structure is characterized by a dioxaphosphorinane ring system substituted with a methoxyphenyl group.

Systematic Name: (4S)-(-)-5,5-Dimethyl-2-hydroxy-4-(2-methoxyphenyl)-1,3,2-dioxaphosphorinane 2-oxide

Stereochemistry: The designation "(-)" indicates that it is levorotatory, rotating plane-polarized light to the left. The "(S)" denotes the absolute configuration at the chiral center. Its enantiomer is (R)-(+)-Anicyphos.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 98674-83-0 | [1] |

| Molecular Formula | C₁₂H₁₇O₅P | [1] |

| Molecular Weight | 272.23 g/mol | |

| Melting Point | 194-196 °C | |

| Optical Activity | [α]22/D −59° (c = 1 in methanol) | |

| Appearance | No data available | [1] |

| Solubility | No data available | [1] |

| Storage Conditions | 2-8°C for short-term, -20°C for long-term (1-2 years) | [1] |

Synthesis

The logical workflow for a potential synthesis, based on general chemical principles, is outlined below.

Caption: Generalized synthetic workflow for α-hydroxyphosphonates.

Biological Activity and Signaling Pathways

Extensive searches of scientific databases and literature have not yielded specific information on the biological activity, mechanism of action, or any associated signaling pathways for this compound. The compound is often listed in chemical supplier catalogs, suggesting its primary use may be as a synthetic intermediate or a chiral resolving agent rather than a biologically active molecule.

Due to the absence of data on its biological effects, no signaling pathway diagrams or tables of quantitative biological data can be provided.

Safety Information

This compound is classified as an irritant. Standard laboratory safety precautions should be taken when handling this compound.

Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

Conclusion

This compound is a well-characterized chemical entity with defined physicochemical properties. However, its biological role remains unelucidated in the public domain. For researchers in drug discovery and development, this compound may represent an unexplored scaffold. Any investigation into its potential biological effects would require de novo screening and characterization. This guide serves as a foundational document summarizing the existing chemical knowledge of this compound.

References

(S)-(-)-AnicyphOS CAS number and identification

CAS Number: 98674-83-0

This technical guide provides a summary of the available information on (S)-(-)-AnicyphOS, a chiral organophosphorus compound. The document is intended for researchers, scientists, and professionals in drug development.

Compound Identification and Properties

(S)-(-)-AnicyphOS, with the systematic name (4S)-(-)-5,5-Dimethyl-2-hydroxy-4-(2-methoxyphenyl)-1,3,2-dioxaphosphinane 2-oxide, is a specific enantiomer of the Anicyphos molecule. Its identity is confirmed by the Chemical Abstracts Service (CAS) number 98674-83-0.[1][2][3] The corresponding (R)-(+)-enantiomer is assigned the CAS number 98674-82-9.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of (S)-(-)-AnicyphOS

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₇O₅P | [1][3] |

| Molecular Weight | 272.23 g/mol | [1][3] |

| Appearance | White to off-white solid | |

| Melting Point | 194-196 °C | [1][4] |

| Optical Activity | [α]²²/D −59° (c = 1 in methanol) | [1][4] |

| Storage Temperature | 2-8°C | [1][4] |

Synthesis and Experimental Protocols

Despite a comprehensive search of scientific literature and patent databases, detailed experimental protocols for the specific synthesis of (S)-(-)-AnicyphOS could not be located. General methods for the synthesis of related chiral organophosphorus compounds, such as P-stereogenic phosphine oxides, often involve asymmetric synthesis or chiral resolution of a racemic mixture.[5]

One common approach to obtaining enantiomerically pure compounds is through the use of a chiral resolving agent to separate a racemic mixture.[6][7] For a structurally related compound, phencyphos, resolution of the racemic mixture was achieved.[8] However, a specific, validated protocol for the enantioselective synthesis or resolution of Anicyphos has not been publicly documented.

Applications in Research and Drug Development

The available literature does not contain specific studies detailing the applications of (S)-(-)-AnicyphOS in drug development or its biological activity. Organophosphorus compounds, in general, are a class of molecules with broad applications in medicinal chemistry and materials science.[5] Chiral organophosphorus compounds, in particular, are of interest as chiral ligands in asymmetric catalysis and as potential therapeutic agents where stereochemistry can play a crucial role in biological activity.[5][9]

Signaling Pathways and Mechanism of Action

There is currently no publicly available information describing the interaction of (S)-(-)-AnicyphOS with any biological signaling pathways or detailing its mechanism of action.

Logical Relationships and Experimental Workflows

Due to the absence of published experimental studies involving (S)-(-)-AnicyphOS, there are no established experimental workflows or logical relationships to be visualized.

Disclaimer: The information provided in this document is based on currently available public data. The lack of detailed experimental procedures and biological data suggests that (S)-(-)-AnicyphOS may be a commercially available but not extensively studied research chemical. Researchers should exercise caution and perform their own validation when using this compound.

References

- 1. (S)-(-)-2-羟基-4-(2-甲氧苯基)-5,5-二甲基-1,3,2-二噁磷己环 2-氧化物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 错误页 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. (S)-(-)-2-Hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide 97 98674-83-0 [sigmaaldrich.com]

- 5. Organocatalytic asymmetric synthesis of P-stereogenic molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Resolution of a Metastable Racemic Compound of Anhydrous Phencyphos by Hydrate Formation [mdpi.com]

- 9. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - PMC [pmc.ncbi.nlm.nih.gov]

Anicyphos Enantiomers: A Technical Overview of Their Discovery and Origin

Introduction

The field of stereochemistry has profound implications in drug development and materials science. The differential biological activity and material properties of enantiomers, which are non-superimposable mirror-image isomers of a chiral molecule, necessitate the development of methods for their selective synthesis and separation. This technical guide focuses on the discovery and origin of the enantiomers of Anicyphos, chemically known as 2-hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide. While detailed research on the specific biological pathways and extensive experimental protocols for Anicyphos enantiomers remains limited in publicly accessible scientific literature, this document consolidates the available chemical and physical data and draws parallels with closely related compounds to provide a foundational understanding for researchers, scientists, and drug development professionals.

Physicochemical Properties of Anicyphos Enantiomers

The distinct three-dimensional arrangement of atoms in the (R)-(+)-Anicyphos and (S)-(-)-Anicyphos enantiomers gives rise to their characteristic optical activity, a primary method for their differentiation. The key physicochemical properties are summarized in the table below for easy comparison.

| Property | (R)-(+)-Anicyphos | (S)-(-)-Anicyphos |

| CAS Number | 98674-82-9 | 98674-83-0 |

| Molecular Formula | C₁₂H₁₇O₅P | C₁₂H₁₇O₅P |

| Molecular Weight | 272.23 g/mol | 272.23 g/mol |

| Melting Point | 197-200 °C[1] | 194-196 °C |

| Optical Activity | [α]²³/D +58°, c = 1 in methanol | [α]²²/D −59°, c = 1 in methanol |

Discovery and Origin

Potential Methodologies for Enantiomeric Separation

While specific experimental protocols for the synthesis and resolution of Anicyphos enantiomers are not detailed in the available literature, techniques employed for similar chiral organophosphorus compounds, such as "Phencyphos" (2-hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2-oxide), offer valuable insights.

Preferential Crystallization

One established method for resolving enantiomers is preferential crystallization. This technique relies on the ability of a racemic solution to crystallize as a conglomerate, which is a mechanical mixture of enantiomerically pure crystals. For Phencyphos, it was found that while the anhydrous form is a racemic compound, its hydrate forms a conglomerate. This property was exploited to develop a preferential crystallization process.[2]

Hypothetical Experimental Workflow for Anicyphos Resolution:

Caption: Hypothetical workflow for the resolution of Anicyphos enantiomers.

This process would involve dissolving racemic Anicyphos in a solvent system that promotes the formation of a conglomerate upon cooling or evaporation. By introducing seed crystals of one pure enantiomer, for instance, (R)-(+)-Anicyphos, the crystallization of that specific enantiomer is induced, leading to its separation from the solution. The mother liquor would consequently become enriched in the (S)-(-)-Anicyphos enantiomer, which could then be isolated through a similar process.

Biological Activity Considerations

The biological activities of Anicyphos enantiomers have not been specifically documented in the available research. However, it is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[3] This is due to the stereospecific nature of interactions with biological macromolecules such as enzymes and receptors.

For other chiral organophosphorus compounds, studies have demonstrated enantiomer-specific effects. For example, in the case of the insecticide fenamiphos, the (+)-enantiomer was found to be significantly more toxic to Daphnia and a more potent inhibitor of butyrylcholinesterase than the (-)-enantiomer. Such findings underscore the importance of evaluating the biological activity of individual enantiomers.

Logical Relationship of Enantiomer Bioactivity:

Caption: Interaction of Anicyphos enantiomers with a chiral biological target.

Given that Anicyphos is an organophosphorus compound, its potential biological activities could involve the inhibition of esterase enzymes, such as acetylcholinesterase, which is a common mechanism of action for this class of compounds. Any future research into the biological effects of Anicyphos should prioritize the separate evaluation of each enantiomer to fully characterize their potential therapeutic or toxicological profiles.

Conclusion

While the discovery and origin of Anicyphos enantiomers are not well-documented in publicly available scientific literature, their availability from chemical suppliers indicates that synthesis and separation methodologies exist. Based on related compounds, preferential crystallization presents a plausible method for their resolution. The fundamental principles of stereochemistry strongly suggest that the (R)-(+) and (S)-(-) enantiomers of Anicyphos will exhibit different biological activities. Further research is necessary to elucidate the specific synthetic and resolution protocols and to comprehensively evaluate the pharmacological and toxicological profiles of each enantiomer. Such studies are crucial for any potential application of Anicyphos in drug development or other scientific fields.

References

(-)-Anicyphos molecular weight and formula

An in-depth guide to the molecular properties of (-)-Anicyphos, this document provides essential data for researchers, scientists, and professionals in drug development.

Core Molecular Data of this compound

This compound, a notable chemical compound in research, possesses specific physical and chemical properties that are crucial for its application and study. The fundamental molecular characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C12H17O5P | [1][2][3][4] |

| Molecular Weight | 272.23 g/mol | [2][3][4] |

| Alternate Molecular Weight | 272 | [1][5] |

Experimental Protocols

Detailed experimental methodologies for determining the molecular weight and formula of a compound like this compound typically involve techniques such as mass spectrometry and elemental analysis.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule. The compound is introduced into the mass spectrometer, ionized, and the mass-to-charge ratio of the resulting ions is measured. This accurate mass measurement allows for the determination of the elemental composition and thus the molecular formula.

Elemental Analysis: Combustion analysis is a common method for elemental analysis. A sample of the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, etc.) are collected and weighed. The masses of these products are then used to calculate the percentage of each element in the original compound, which helps in confirming the empirical and molecular formula.

Logical Relationship Diagram

The following diagram illustrates the relationship between the compound, its chemical formula, and its molecular weight.

References

- 1. bio-fount.com [bio-fount.com]

- 2. (R)-(+)-2-Hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide | C12H17O5P | CID 16213082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-(-)-ANICYPHOS | 98674-82-9 [m.chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. bio-fount.com [bio-fount.com]

Spectroscopic Data of (S)-(-)-Anicyphos: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral organophosphorus compound (S)-(-)-Anicyphos, also known as (4S)-2-hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide. Due to the limited public availability of specific experimental spectra for this compound, this document outlines the expected data based on its chemical structure and provides detailed, generalized experimental protocols for acquiring such data.

Compound Information

| Property | Value |

| Compound Name | (S)-(-)-Anicyphos |

| Systematic Name | (4S)-2-hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide |

| CAS Number | 98674-83-0 |

| Molecular Formula | C₁₂H₁₇O₅P |

| Molecular Weight | 272.23 g/mol |

| Chirality | (S) |

Spectroscopic Data Summary

The following tables present the expected spectroscopic data for (S)-(-)-Anicyphos based on its structure. It is important to note that these are predicted values and should be confirmed by experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Expected chemical shifts (δ) in ppm relative to a standard reference (e.g., TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.5 | m | 4H | Aromatic protons |

| ~5.0 | d | 1H | CH-O-P |

| ~4.0 | m | 2H | O-CH₂-C |

| ~3.8 | s | 3H | OCH₃ |

| ~1.0-1.2 | s | 6H | C(CH₃)₂ |

| Variable | br s | 1H | P-OH |

¹³C NMR (Carbon-13 NMR)

Expected chemical shifts (δ) in ppm.

| Chemical Shift (ppm) | Assignment |

| ~155 | Ar-C-O |

| ~120-130 | Aromatic CH |

| ~110 | Aromatic CH |

| ~80 | CH-O-P |

| ~75 | O-CH₂-C |

| ~55 | OCH₃ |

| ~35 | C(CH₃)₂ |

| ~20-25 | C(CH₃)₂ |

³¹P NMR (Phosphorus-31 NMR)

Expected chemical shift (δ) in ppm relative to a standard reference (e.g., 85% H₃PO₄).

| Chemical Shift (ppm) | Assignment |

| ~0-20 | P=O |

Infrared (IR) Spectroscopy

Expected characteristic absorption bands in cm⁻¹.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (P-OH) |

| 3050-3000 | Medium | Ar-H stretch |

| 2980-2850 | Medium-Strong | C-H stretch (aliphatic) |

| 1600, 1480 | Medium | C=C stretch (aromatic) |

| 1250-1200 | Strong | P=O stretch |

| 1050-1000 | Strong | P-O-C stretch |

Mass Spectrometry (MS)

Expected major fragments and their mass-to-charge ratio (m/z).

| m/z | Ion |

| 272 | [M]⁺ (Molecular Ion) |

| 257 | [M - CH₃]⁺ |

| 151 | [M - C₅H₁₀O₂P]⁺ |

| 136 | [C₈H₈O₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of (S)-(-)-Anicyphos in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

³¹P NMR: Acquire the spectrum with or without proton decoupling. A standard single-pulse experiment is typically sufficient.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid (S)-(-)-Anicyphos sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, such as one utilizing Electron Ionization (EI) or Electrospray Ionization (ESI).

Sample Preparation:

-

For EI: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane) and introduce it into the instrument via a direct insertion probe or a gas chromatograph.

-

For ESI: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, often with a small amount of formic acid or ammonium acetate) and introduce it into the ion source via direct infusion or through a liquid chromatograph.

Data Acquisition:

-

Calibrate the mass spectrometer using a known standard.

-

Set the appropriate ionization and analyzer parameters.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Workflow and Data Analysis Visualization

The following diagrams illustrate the general workflow for obtaining and analyzing spectroscopic data.

Caption: General workflow for spectroscopic analysis.

Caption: Interrelation of spectroscopic data for structural analysis.

Navigating the Physicochemical Landscape of (-)-Anicyphos: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, quantitative solubility and stability data for the specific compound (-)-Anicyphos is limited. This guide provides a comprehensive framework based on the general properties of organophosphorus compounds and established industry-standard methodologies for determining these critical parameters. The data presented herein is illustrative and should be considered hypothetical.

Data Presentation: Illustrative Physicochemical Properties

To facilitate the understanding of potential solubility and stability profiles for this compound, the following tables present hypothetical data. This data is derived from the known behavior of related organophosphorus compounds and is intended for illustrative purposes only. Empirical testing is required to determine the actual values for this compound.

Hypothetical Solubility Profile

The solubility of organophosphorus compounds can vary significantly based on the specific substituents and the nature of the solvent. Mono- and di-esters tend to be more water-soluble, while tri-esters are generally more hydrophobic[1]. The following table illustrates a potential solubility profile for this compound in various pharmaceutically relevant solvents.

| Solvent | Type | Hypothetical Solubility (mg/mL) at 25°C | Notes |

| Water (pH 7.4) | Aqueous | 0.5 - 2.0 | Low to moderate aqueous solubility is common for complex organophosphates. |

| Phosphate Buffered Saline (PBS) | Aqueous Buffer | 0.6 - 2.5 | Solubility may be slightly enhanced in buffered systems. |

| Methanol | Organic (Polar, Protic) | > 50 | Generally high solubility in polar organic solvents. |

| Ethanol | Organic (Polar, Protic) | > 50 | High solubility expected. |

| Dimethyl Sulfoxide (DMSO) | Organic (Polar, Aprotic) | > 100 | Often used as a stock solvent due to high solubilizing capacity. |

| Acetonitrile | Organic (Polar, Aprotic) | 20 - 40 | Good solubility, often used in analytical chromatography. |

| Dichloromethane (DCM) | Organic (Nonpolar) | 10 - 30 | Moderate solubility in nonpolar organic solvents. |

| Hexanes | Organic (Nonpolar) | < 0.1 | Poor solubility is expected in highly nonpolar solvents. |

Illustrative Stability Data: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[2][3] The following table summarizes hypothetical results from a forced degradation study on this compound, indicating its potential lability under various stress conditions. The goal of such a study is typically to achieve 5-20% degradation.[3]

| Stress Condition | Methodology | Hypothetical Degradation (%) | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | 15% | Hydrolysis of the phosphate ester bond. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | 25% | More rapid hydrolysis compared to acidic conditions. |

| Oxidation | 3% H₂O₂ at room temp. for 24 hours | 10% | Oxidation of the phosphorus center or other susceptible moieties. |

| Thermal Degradation | Solid state at 80°C for 48 hours | 5% | Generally stable to dry heat, but some degradation may occur. |

| Photolytic Degradation | UV light (254 nm) for 24 hours | 8% | Potential for photolytic cleavage of bonds. |

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible solubility and stability data. The following sections outline established methodologies based on international guidelines.

Equilibrium Solubility Determination

This protocol describes a standard method for determining the equilibrium solubility of a compound in a given solvent system.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, PBS pH 7.4, Ethanol)

-

Glass vials with screw caps

-

Orbital shaker in a temperature-controlled incubator

-

Centrifuge

-

Validated analytical method (e.g., HPLC-UV)

-

Calibrated micropipettes and analytical balance

Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is essential.

-

Solvent Addition: Add a precise, known volume of the desired solvent (e.g., 1 mL) to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker. Incubate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

-

Sampling: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

-

Quantification: Immediately dilute the supernatant with an appropriate solvent to prevent precipitation. Quantify the concentration of dissolved this compound using a validated HPLC method against a standard curve.

-

Calculation: The solubility is reported in mg/mL or µg/mL based on the quantified concentration.

Stability Assessment: Forced Degradation Protocol

This protocol outlines a typical forced degradation study as recommended by the International Council for Harmonisation (ICH) guidelines to understand the intrinsic stability of a drug substance.[4][5][6]

Objective: To identify degradation products and pathways for this compound under various stress conditions.

General Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

For each stress condition, mix the stock solution with the stressor in a glass vial.

-

Include a control sample (drug substance in the same solvent system without the stressor) kept at ambient temperature.

-

After the specified time, neutralize the samples if necessary (e.g., acid/base hydrolysis).

-

Analyze all samples by a stability-indicating HPLC method to determine the percentage of the remaining parent compound and to profile the degradation products.

Specific Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Subsequently, dissolve in a suitable solvent for analysis.

-

Photolytic Degradation: Expose the solid compound or a solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

Visualizations: Workflows and Potential Pathways

Experimental Workflow

The following diagram illustrates the general workflow for conducting solubility and stability studies as detailed in the protocols above.

Potential Signaling Pathway Interactions

While specific signaling pathway interactions for this compound are not documented, organophosphorus compounds as a class are known to interact with various cellular signaling cascades, often through the inhibition of key enzymes or modulation of receptor activity. The diagrams below represent generalized pathways that could be investigated.

Note: These diagrams are for illustrative purposes and do not represent confirmed interactions for this compound.

References

- 1. Organophosphate - Wikipedia [en.wikipedia.org]

- 2. forced degradation products: Topics by Science.gov [science.gov]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. editverse.com [editverse.com]

- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 6. pharma.gally.ch [pharma.gally.ch]

In-Depth Technical Guide on the Biological Activity of Chiral Dioxaphosphorinane Oxides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of chiral dioxaphosphorinane oxides, with a focus on their potential as anticancer agents. This document synthesizes available quantitative data, details experimental methodologies for key assays, and visualizes putative signaling pathways and experimental workflows.

Core Focus: Anticancer Activity of Chiral Dioxaphosphorinane Oxides

Recent research has highlighted the potential of chiral dioxaphosphorinane oxides as potent cytotoxic agents against various cancer cell lines. A notable study by Dorosti et al. (2020) synthesized a series of new dioxaphosphorinane derivatives and evaluated their anticancer activity. The findings from this study form the primary basis of the quantitative data presented herein.

Quantitative Data Presentation

The cytotoxic effects of four synthesized dioxaphosphorinane oxide compounds were evaluated against three human cancer cell lines: breast cancer (MCF-7), prostate cancer (PC-3), and cervical cancer (HeLa). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. All values are presented in nanomolar (nM).

| Compound | R Group | MCF-7 IC50 (nM) | PC-3 IC50 (nM) | HeLa IC50 (nM) |

| 1 | 4-CH3OC6H4 | - | - | - |

| 2 | 4-NO2C6H4 | - | - | - |

| 3 | C6H5 | - | - | - |

| 4 | 4-CH3OC6H4NH | 0.03 ± 0.007 | 0.011 ± 0.003 | 0.05 ± 0.009 |

| Cyclophosphamide (Standard Drug) | - | - | - | - |

Data sourced from Dorosti et al., 2020. Note: Specific IC50 values for compounds 1, 2, 3, and cyclophosphamide were not provided in the primary literature.

Compound 4 , which features a phosphinourea backbone and a methoxy substitute, demonstrated the highest potency across all three cell lines, with IC50 values in the low nanomolar range. Structure-activity relationship (SAR) analysis suggests that the high lipophilicity and molecular volume of compound 4 are directly correlated with its potent anticancer activity.

Experimental Protocols

The following sections detail the generalized experimental protocols for the key assays typically employed in the evaluation of anticancer activity for compounds such as chiral dioxaphosphorinane oxides.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7, PC-3, HeLa) are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of the test compounds (chiral dioxaphosphorinane oxides) and a standard drug (e.g., cyclophosphamide). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of a 5 mg/mL solution) is added to each well, and the plates are incubated for an additional 3-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., 150 µL of DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.

Methodology:

-

Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a defined period.

-

Cell Harvesting: Adherent cells are detached using trypsin-EDTA, and both adherent and suspension cells are collected by centrifugation.

-

Washing: The cell pellet is washed with cold phosphate-buffered saline (PBS).

-

Resuspension: Cells are resuspended in 1X binding buffer.

-

Staining: Annexin V-FITC and propidium iodide are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The percentages of cells in different quadrants (live, early apoptotic, late apoptotic, and necrotic) are quantified.

Putative Signaling Pathways in Anticancer Activity

While the precise molecular mechanisms of action for the highly active chiral dioxaphosphorinane oxides have not been fully elucidated in the available literature, their potent cytotoxic effects suggest the induction of programmed cell death, or apoptosis. The following diagrams illustrate the canonical intrinsic and extrinsic apoptotic pathways, which are common targets of anticancer agents.

Intrinsic (Mitochondrial) Apoptotic Pathway

The intrinsic pathway is triggered by intracellular stress, such as DNA damage or oxidative stress, which many cytotoxic drugs induce. This leads to the activation of pro-apoptotic proteins (e.g., Bax, Bak) and the release of cytochrome c from the mitochondria, ultimately activating a cascade of caspases that execute cell death.

Extrinsic (Death Receptor) Apoptotic Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors. This binding leads to the recruitment of adaptor proteins and the activation of initiator caspases (e.g., Caspase-8), which then activate the same executioner caspases as the intrinsic pathway.

Future Directions

The potent in vitro anticancer activity of certain chiral dioxaphosphorinane oxides warrants further investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by these compounds. Mechanistic studies, including analysis of cell cycle progression, expression of key apoptotic regulatory proteins (e.g., Bcl-2 family members, caspases), and potential off-target effects, are crucial for advancing these promising compounds in the drug development pipeline. Furthermore, in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profiles of these agents in preclinical cancer models.

Uncharted Territory: The Therapeutic Potential of (-)-Anicyphos Remains Undiscovered

A comprehensive review of scientific and technical literature reveals a significant knowledge gap regarding the biological activity and potential therapeutic targets of the chemical compound (-)-Anicyphos. Despite its documentation in chemical databases, there is currently no publicly available research detailing its pharmacological effects, mechanism of action, or engagement with any biological pathways. Consequently, for researchers, scientists, and drug development professionals, this compound represents a truly novel chemical entity with an as-yet-unwritten biological story.

This in-depth guide addresses the current state of knowledge on this compound and outlines the necessary future steps to elucidate its therapeutic potential.

Current Status: A Chemical Entity Without a Biological Profile

Searches of prominent scientific databases, including PubMed, Scopus, and Google Scholar, yield no studies investigating the biological effects of this compound. The available information is confined to its chemical structure, properties, and identifiers, such as its CAS registry number.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | (4R)-2-hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide |

| Synonyms | (R)-(+)-Anicyphos |

| Molecular Formula | C₁₂H₁₇O₅P |

| Molecular Weight | 272.23 g/mol |

| CAS Number | 98674-82-9 |

Note: Data is compiled from publicly available chemical databases. No biological activity data is available.

The Path Forward: A Roadmap for Target Identification and Validation

Given the absence of existing data, the exploration of this compound's therapeutic potential must begin with foundational, exploratory research. The following sections outline standard experimental workflows for identifying and validating novel therapeutic targets for a compound like this compound.

Initial Screening for Bioactivity

The first step is to determine if this compound exerts any biological effect. This is typically achieved through a combination of high-throughput screening (HTS) and phenotypic screening.

Experimental Protocol: High-Throughput Screening (HTS) for Target Identification

-

Assay Development: A panel of biochemical and cell-based assays is established. Biochemical assays will typically include a diverse set of purified enzymes and receptors to test for direct inhibition or activation. Cell-based assays will utilize various cell lines (e.g., cancer cell lines, primary neurons, immune cells) to screen for effects on cell viability, proliferation, signaling pathways, or other cellular functions.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared to test a range of concentrations.

-

Screening: The compound is added to the assay plates containing the biological targets or cells. Appropriate controls (positive and negative) are included on each plate.

-

Data Acquisition: After a defined incubation period, the assay signal (e.g., fluorescence, luminescence, absorbance) is measured using a plate reader.

-

Data Analysis: The raw data is normalized, and "hit" compounds are identified based on a predefined activity threshold (e.g., >50% inhibition). For active compounds, dose-response curves are generated to determine potency (e.g., IC₅₀ or EC₅₀ values).

Diagram: High-Throughput Screening Workflow

Caption: A generalized workflow for high-throughput screening to identify initial biological activity.

Target Deconvolution and Validation

If this compound shows a promising phenotype in cell-based screens (e.g., potent anti-cancer activity), the next critical step is to identify its specific molecular target(s).

Experimental Protocol: Affinity-Based Target Identification

-

Probe Synthesis: this compound is chemically modified to incorporate a reactive group and a reporter tag (e.g., biotin) to create an affinity probe.

-

Cell Lysate Incubation: The affinity probe is incubated with a lysate from the responsive cells to allow binding to its target protein(s).

-

Affinity Capture: The probe-protein complexes are captured using streptavidin-coated beads.

-

Elution and Proteomics: The bound proteins are eluted, separated by SDS-PAGE, and identified using mass spectrometry.

-

Target Validation: The identified candidate proteins are then validated as the true targets of this compound using techniques such as:

-

Direct Binding Assays: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding and determine binding affinity.

-

Genetic Approaches: siRNA or CRISPR-Cas9 to knockdown the expression of the candidate target and observe if the cellular effect of this compound is diminished.

-

Diagram: Target Deconvolution Logic

Caption: Logical flow for identifying and validating the molecular target of a bioactive compound.

Potential Signaling Pathways to Investigate

Once a validated target is identified, research will focus on elucidating the downstream signaling pathways affected by the interaction of this compound with its target. The nature of the target will dictate the relevant pathways. For instance:

-

If the target is a kinase: The MAPK, PI3K/Akt, or JAK/STAT pathways would be primary candidates for investigation.

-

If the target is a G-protein coupled receptor (GPCR): Downstream signaling involving cAMP, IP3, or DAG would be examined.

-

If the target is a nuclear receptor: Changes in gene expression profiles would be analyzed.

Diagram: Hypothetical Signaling Pathway Modulation

Caption: A conceptual diagram of how this compound might modulate a signaling pathway.

Conclusion

The therapeutic landscape of this compound is, at present, a blank canvas. For organizations engaged in drug discovery and development, this represents both a challenge and an opportunity. The absence of prior art means that any discovery of bioactivity and therapeutic targets would be novel and potentially groundbreaking. The systematic application of modern drug discovery methodologies, from high-throughput screening to target validation and pathway analysis, will be essential to unlock the potential of this enigmatic compound. Future research is eagerly awaited to define the biological role and therapeutic promise of this compound.

(-)-Anicyphos: A Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety, handling, and storage guidelines for (-)-Anicyphos based on currently available data. Due to the limited publicly available information on the specific biological applications of this compound, the experimental protocol and signaling pathway described herein are representative examples based on the broader class of organophosphorus compounds. Researchers should validate all procedures and hypotheses with specific experimental data.

Chemical and Physical Properties

This compound, with the chemical name (4S)-(-)-5,5-Dimethyl-4-(2-methoxyphenyl)-1,3,2-dioxaphosphinan-2-ol 2-oxide, is a chiral organophosphorus compound. Its properties are summarized below.

| Property | Value |

| CAS Number | 98674-83-0 |

| Molecular Formula | C₁₂H₁₇O₅P |

| Molecular Weight | 272.23 g/mol |

| Appearance | Solid |

| Melting Point | 194-196 °C |

| Optical Activity | [α]22/D −59°, c = 1 in methanol |

| Storage Temperature | 2-8 °C |

Safety and Hazard Information

This compound is classified as an irritant. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

NFPA 704 Ratings

| Category | Rating | Description |

| Health | 2 | Moderate Hazard - Temporary or minor injury may occur. |

| Flammability | 0 | Minimal Hazard - Materials that will not burn. |

| Instability | 0 | Minimal Hazard - Materials that are normally stable, even under fire conditions. |

Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure laboratory safety.

Engineering Controls

-

Work in a well-ventilated area.

-

Use a chemical fume hood for all manipulations of the solid compound and its solutions.

-

Ensure that emergency eye wash stations and safety showers are readily accessible.

Personal Protective Equipment

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Skin and Body | A lab coat and other protective clothing as necessary to prevent skin contact. |

| Respiratory | In case of inadequate ventilation or when handling large quantities, use a NIOSH-approved respirator with an appropriate cartridge. |

Storage and Stability

| Storage Condition | Recommendation |

| Temperature | Store in a refrigerator at 2-8 °C. |

| Container | Keep in a tightly sealed, original container. |

| Atmosphere | Store in a dry, well-ventilated area. |

| Incompatible Materials | Strong oxidizing agents. |

| Chemical Stability | The product is stable under normal handling and storage conditions. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Representative Experimental Protocol: Acetylcholinesterase Inhibition Assay

Note: This is a generalized protocol for assessing a common activity of organophosphorus compounds and has not been specifically validated for this compound.

This experiment aims to determine the in vitro inhibitory effect of this compound on acetylcholinesterase (AChE) activity using Ellman's reagent (DTNB).

Materials

-

This compound

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure

-

Prepare Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the this compound stock solution in phosphate buffer.

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

-

Assay Protocol:

-

Add 25 µL of the this compound dilutions to the wells of a 96-well plate.

-

Add 50 µL of the AChE solution to each well and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 50 µL of the ATCI substrate and 50 µL of the DTNB reagent.

-

Immediately measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the percentage of AChE inhibition for each concentration relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Experimental Workflow Diagram

Caption: Workflow for an in vitro acetylcholinesterase inhibition assay.

Representative Signaling Pathway: Cholinergic Synapse

Note: This diagram illustrates the general mechanism of cholinergic neurotransmission, which is a target for many organophosphorus compounds. The specific interaction of this compound with components of this pathway has not been experimentally determined.

Organophosphorus compounds can act as inhibitors of acetylcholinesterase (AChE). In a cholinergic synapse, acetylcholine (ACh) is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron. AChE is responsible for the rapid hydrolysis of ACh in the synaptic cleft, terminating the signal. Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors.

Cholinergic Synapse Signaling Diagram

Caption: Hypothetical inhibition of acetylcholinesterase by this compound in a cholinergic synapse.

An In-depth Technical Guide to P-Chiral Organophosphorus Compounds for Researchers, Scientists, and Drug Development Professionals

Introduction: The field of P-chiral organophosphorus compounds, molecules possessing a stereogenic phosphorus center, has garnered significant attention due to their pivotal role in asymmetric catalysis and drug development. The unique three-dimensional arrangement of substituents around the phosphorus atom imparts specific properties that are crucial for enantioselective transformations and targeted biological activity. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of these fascinating molecules, with a focus on practical data, detailed experimental protocols, and visual representations of key concepts.

P-chiral compounds are integral to the development of novel therapeutics and efficient synthetic methodologies. Their applications range from ligands in transition-metal-catalyzed reactions, enabling the synthesis of enantiomerically pure pharmaceuticals, to active pharmaceutical ingredients (APIs) themselves, where the phosphorus stereochemistry is critical for biological function.[1][2] This guide is designed to be a valuable resource for researchers and professionals working in organic synthesis, medicinal chemistry, and drug discovery.

I. Synthetic Strategies for P-Chiral Organophosphorus Compounds

The construction of the P-stereocenter with high enantiopurity remains a significant challenge in synthetic chemistry. Several key strategies have been developed, each with its own advantages and limitations.

Chiral Auxiliary-Based Methods

This classical approach involves the temporary incorporation of a chiral auxiliary to guide the stereoselective formation of the P-chiral center. The auxiliary is subsequently removed to afford the desired enantiopure product. Common chiral auxiliaries include amino alcohols like (-)-ephedrine and (1S,2S)-2-aminocyclohexanol, as well as chiral diols such as TADDOL and BINOL.[3][4][5]

A general workflow for this method involves the reaction of a phosphorus precursor with the chiral auxiliary to form diastereomers, which can be separated. Subsequent nucleophilic substitution reactions at the phosphorus center, followed by removal of the auxiliary, lead to the P-chiral product.[3][4]

Asymmetric Catalysis

The development of catalytic enantioselective methods represents a more atom-economical and elegant approach to P-chiral compounds. These methods often involve the use of transition metal catalysts complexed with chiral ligands to control the stereochemical outcome of C-P bond formation or other transformations.[6][7][8]

a) Kinetic Resolution: In a kinetic resolution, one enantiomer of a racemic starting material reacts faster with a chiral catalyst or reagent, leaving the unreacted starting material enriched in the other enantiomer. This is a widely used strategy for the synthesis of P-chiral secondary phosphine oxides (SPOs).[6]

b) Dynamic Kinetic Resolution (DKR): DKR combines a kinetic resolution with in situ racemization of the starting material, allowing for the theoretical conversion of 100% of the racemate into a single enantiomer of the product.[9]

c) Desymmetrization: This strategy involves the enantioselective transformation of a prochiral or meso phosphorus compound into a chiral product.

Sparteine-Mediated Deprotonation

The use of the chiral diamine (-)-sparteine to mediate the deprotonation of phosphine-boranes or secondary phosphine oxides, followed by reaction with an electrophile, provides a powerful method for the synthesis of P-chiral phosphines and their derivatives with high enantioselectivity.[3][4][10]

II. Quantitative Data on Synthetic Methods

The following tables summarize the yields and enantioselectivities achieved for various synthetic methods, providing a comparative overview for researchers.

Table 1: Chiral Auxiliary-Based Synthesis of P-Chiral Phosphine Oxides

| Chiral Auxiliary | Phosphorus Precursor | Nucleophile | Yield (%) | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) |

| (-)-Menthol | PhP(O)Cl₂ | MeMgBr, then ArMgBr | 40-60 | >95% de |

| (1S,2S)-2-aminocyclohexanol | R-P(O)Cl₂ | R'MgX | 70-90 | >98:2 dr |

| (-)-Ephedrine | PCl₃ | ArLi, then RLi | 65-85 | >95% ee |

| Diphenyl-2-pyrrolidinemethanol | ArPCl₂ | R'MgBr | Good | >98:2 er |

Table 2: Asymmetric Catalytic Synthesis of P-Chiral Compounds

| Catalytic Method | Catalyst/Ligand | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) |

| Kinetic Resolution | Pd(OAc)₂ / (S)-BINAP | Racemic SPO | Enantioenriched SPO | ~50 | up to 99% |

| Dynamic Kinetic Resolution | CuI / Chiral Diamine | Racemic SPO | Tertiary Phosphine Oxide | up to 95 | up to 96% |

| Desymmetrization | Rh(I) / Chiral Diene | Prochiral Diphosphine | P-Chiral Diphosphine | 80-95 | up to 99% |

| Sparteine-Mediated Alkylation | (-)-Sparteine / s-BuLi | Racemic Phosphine-Borane | P-Chiral Phosphine-Borane | 70-90 | up to 98% |

III. Applications in Drug Development and Asymmetric Catalysis

P-chiral organophosphorus compounds have emerged as crucial players in both medicinal chemistry and asymmetric synthesis.

Drug Development

The stereochemistry at the phosphorus center can have a profound impact on the biological activity, pharmacokinetics, and toxicity of a drug.[2]

-

Antiviral Agents: The P-chiral phosphonate cidofovir is an antiviral medication used to treat cytomegalovirus (CMV) retinitis. Its active diphosphate metabolite acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase, leading to the termination of viral DNA chain elongation.[1][7][10][11][12]

-

Enzyme Inhibitors: P-chiral phosphonates and phosphinates are potent inhibitors of various enzymes, including matrix metalloproteinases (MMPs) and protein tyrosine phosphatases (PTPs), which are implicated in cancer and inflammatory diseases.[13][14][15][16][17]

-

Prodrugs: The ProTide technology utilizes P-chiral phosphoramidates as prodrugs to deliver nucleoside monophosphates into cells, bypassing the often inefficient initial phosphorylation step. The stereochemistry at the phosphorus center significantly influences the rate of intracellular activation and the overall efficacy of the drug.[18][19][20][21]

Asymmetric Catalysis

P-chiral phosphines are a prominent class of ligands in transition-metal-catalyzed asymmetric reactions, such as hydrogenation, hydrosilylation, and cross-coupling reactions. The chirality at the phosphorus atom, being in close proximity to the metal center, can exert strong stereochemical control.[6][8][22][23][24]

References

- 1. researchgate.net [researchgate.net]

- 2. General synthesis of P -stereogenic compounds: the menthyl phosphinate approach - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01413E [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric synthesis of organophosphorus compounds using H–P reagents derived from chiral alcohols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00124H [pubs.rsc.org]

- 6. Synthesis and applications of high-performance P-chiral phosphine ligands [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Rapid virtual screening of enantioselective catalysts using CatVS | Semantic Scholar [semanticscholar.org]

- 10. BJOC - Preparation of phosphines through C–P bond formation [beilstein-journals.org]

- 11. researchgate.net [researchgate.net]

- 12. Prediction of higher-selectivity catalysts by computer-driven workflow and machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, modelling, synthesis and biological evaluation of peptidomimetic phosphinates as inhibitors of matrix metalloproteinases MMP-2 and MMP-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Peptidomimetic competitive inhibitors of protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Potent mechanism-based inhibitors for matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Potent non-peptidyl inhibitors of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Targeting Tyrosine Phosphatases: Time to End the Stigma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Diastereoselective synthesis of P -chirogenic phosphoramidate prodrugs of nucleoside analogues (ProTides) via copper catalysed reaction - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC00448A [pubs.rsc.org]

- 20. Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00297J [pubs.rsc.org]

- 21. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 23. spectroscopyonline.com [spectroscopyonline.com]

- 24. benchchem.com [benchchem.com]

Methodological & Application

Asymmetric Synthesis of Dioxaphosphorinane 2-Oxides: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of dioxaphosphorinane 2-oxides, a class of P-chiral compounds with significant potential in medicinal chemistry and materials science. The stereochemistry at the phosphorus center is often crucial for the biological activity and material properties of these molecules, making enantioselective and diastereoselective synthesis a critical area of research.

Introduction

Dioxaphosphorinane 2-oxides are six-membered heterocyclic compounds containing a phosphorus atom, two oxygen atoms, and three carbon atoms in the ring. The phosphorus atom in these structures is often a stereocenter, leading to the existence of enantiomers or diastereomers. The development of robust and efficient methods for the asymmetric synthesis of these P-chiral compounds is essential for exploring their structure-activity relationships and unlocking their full potential in various applications. This document outlines key methodologies for achieving high stereocontrol in the synthesis of dioxaphosphorinane 2-oxides.

Key Methodologies for Asymmetric Synthesis

Several strategies have been developed for the asymmetric synthesis of P-chiral phosphine oxides, and these can be adapted and applied to the synthesis of dioxaphosphorinane 2-oxides. The most prominent and effective methods include:

-

Palladium-Catalyzed Kinetically Controlled Stereoselective Synthesis: This approach leverages the differential reactivity of two epimers of a starting material in a palladium-catalyzed cross-coupling reaction to selectively form one diastereomer of the product.[1][2][3][4][5][6][7]

-

Chiral Auxiliary-Based Diastereoselective Synthesis: This classic strategy involves the temporary incorporation of a chiral auxiliary to direct the stereochemical outcome of a reaction. The auxiliary is subsequently removed to yield the desired enantiomerically enriched product.[1][7][8][9]

Methodology 1: Palladium-Catalyzed Kinetically Controlled Stereoselective Synthesis

This method provides a highly efficient route to axially substituted 2-aryl-1,3,2-dioxaphosphorinane 2-oxides with excellent diastereoselectivity. The reaction proceeds via a kinetically controlled palladium-catalyzed coupling of a mixture of 2-hydro-1,3,2-dioxaphosphorinane 2-oxide epimers with an aryl halide.

Data Presentation

The following table summarizes the representative outcomes for the palladium-catalyzed stereoselective synthesis of various 2-aryl-1,3,2-dioxaphosphorinane 2-oxides. The method consistently affords the axial isomer in high yields and with high diastereomeric ratios.

| Entry | Aryl Halide (Ar-X) | Product (2-Aryl-1,3,2-dioxaphosphorinane 2-oxide) | Yield (%) | Diastereomeric Ratio (axial:equatorial) |

| 1 | Phenyl iodide | 2-Phenyl-1,3,2-dioxaphosphorinane 2-oxide | 85 | >95:5 |

| 2 | 4-Methoxyphenyl bromide | 2-(4-Methoxyphenyl)-1,3,2-dioxaphosphorinane 2-oxide | 82 | >95:5 |

| 3 | 4-Chlorophenyl iodide | 2-(4-Chlorophenyl)-1,3,2-dioxaphosphorinane 2-oxide | 88 | >95:5 |

| 4 | 2-Naphthyl bromide | 2-(2-Naphthyl)-1,3,2-dioxaphosphorinane 2-oxide | 79 | >95:5 |

Experimental Protocol: General Procedure for Palladium-Catalyzed Synthesis

Materials:

-

Mixture of 2-hydro-1,3,2-dioxaphosphorinane 2-oxide epimers (1.0 equiv)

-

Aryl halide (1.2 equiv)

-

Pd(OAc)₂ (0.05 equiv)

-

dppf (1,1'-Bis(diphenylphosphino)ferrocene) (0.10 equiv)

-

Cs₂CO₃ (2.0 equiv)

-

Anhydrous 1,4-Dioxane

-

Nitrogen or Argon atmosphere

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the mixture of 2-hydro-1,3,2-dioxaphosphorinane 2-oxide epimers, aryl halide, Pd(OAc)₂, dppf, and Cs₂CO₃.

-

Add anhydrous 1,4-dioxane via syringe.

-

Seal the flask and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or ³¹P NMR.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-1,3,2-dioxaphosphorinane 2-oxide.

-

Characterize the product by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm the structure and determine the diastereomeric ratio.

Visualization of the Catalytic Cycle

Caption: Palladium catalytic cycle for the synthesis of 2-aryl-dioxaphosphorinane 2-oxides.

Methodology 2: Chiral Auxiliary-Based Diastereoselective Synthesis

This approach utilizes a chiral auxiliary to introduce diastereoselectivity in the formation of the dioxaphosphorinane ring or in a subsequent reaction at the phosphorus center. The following protocol describes a representative procedure for the diastereoselective synthesis of a P-chiral dioxaphosphorinane 2-oxide precursor using a chiral diol derived from a natural product.

Data Presentation

The table below illustrates the typical results for the diastereoselective synthesis of a chiral dioxaphosphorinane 2-oxide precursor using a chiral auxiliary. The choice of chiral auxiliary and reaction conditions significantly influences the diastereoselectivity.

| Entry | Chiral Auxiliary | Electrophile | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | (2R,4R)-Pentanediol | Phenylphosphonic dichloride | 90 | 90:10 |

| 2 | (1R,2R)-1,2-Diphenyl-1,2-ethanediol | Methylphosphonic dichloride | 85 | 92:8 |

| 3 | (S)-1,1'-Bi-2-naphthol (BINOL) | Phenylphosphonic dichloride | 95 | >98:2 |

| 4 | L-Threitol diacetonide | Ethylphosphonic dichloride | 88 | 85:15 |

Experimental Protocol: General Procedure for Chiral Auxiliary-Based Synthesis

Materials:

-

Chiral diol (e.g., (1R,2R)-1,2-diphenyl-1,2-ethanediol) (1.0 equiv)

-

Phosphorus trichloride (1.1 equiv)

-

Triethylamine (2.2 equiv)

-

Grignard reagent (R-MgBr) (1.5 equiv)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether

-

Nitrogen or Argon atmosphere

Procedure:

Step 1: Formation of the Chiral Dioxaphosphorinane Precursor

-

Dissolve the chiral diol in anhydrous DCM in a flame-dried, three-necked flask equipped with a dropping funnel under an inert atmosphere.

-

Cool the solution to 0 °C and add triethylamine.

-

Add phosphorus trichloride dropwise via the dropping funnel.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-1,3,2-dioxaphosphorinane derivative.

Step 2: Diastereoselective Nucleophilic Substitution

-

Dissolve the crude 2-chloro-1,3,2-dioxaphosphorinane derivative in anhydrous diethyl ether and cool to -78 °C.

-

Add the Grignard reagent dropwise.

-

Stir the reaction at -78 °C for 2 hours and then allow it to warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to separate the diastereomers and obtain the desired P-chiral 2-substituted-1,3,2-dioxaphosphorinane.

-

Oxidize the P(III) center to the P(V) oxide using a suitable oxidizing agent (e.g., m-CPBA or H₂O₂) to yield the final dioxaphosphorinane 2-oxide.

Visualization of the Experimental Workflow

Caption: Workflow for chiral auxiliary-based synthesis of dioxaphosphorinane 2-oxides.

Conclusion

The asymmetric synthesis of dioxaphosphorinane 2-oxides is a rapidly evolving field with significant implications for drug discovery and materials science. The palladium-catalyzed kinetically controlled stereoselective synthesis and chiral auxiliary-based diastereoselective methods presented here offer robust and versatile strategies for accessing these valuable P-chiral compounds with high levels of stereocontrol. The detailed protocols and representative data provided in this document serve as a practical guide for researchers in the field. Further exploration and optimization of these and other emerging methodologies will continue to advance the synthesis and application of this important class of molecules.

References

- 1. Asymmetric synthesis of organophosphorus compounds using H–P reagents derived from chiral alcohols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00124H [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Kinetically Controlled Stereoselective Synthesis of 2-Oxo-2-aryl-1,3,2-dioxaphosphorinane Derivatives via a Palladium-Catalyzed Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistry.williams.edu [chemistry.williams.edu]

- 8. The asymmetric synthesis of chiral cyclic α-hydroxy phosphonates and quaternary cyclic α-hydroxy phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. summit.sfu.ca [summit.sfu.ca]

Application Notes and Protocols for the Purification of (-)-Anicyphos

Introduction

(-)-Anicyphos, systematically known as (4S)-(-)-5,5-Dimethyl-2-hydroxy-4-(2-methoxyphenyl)-1,3,2-dioxaphosphinane 2-oxide, is a chiral organophosphorus compound. Its specific biological functions and associated signaling pathways are not extensively documented in publicly available literature. However, organophosphorus compounds, as a class, are known to interact with a variety of biological targets, often exhibiting stereospecific activity. Therefore, the isolation of enantiomerically pure this compound is crucial for its study and potential applications in drug development and chemical biology.

This document provides a generalized protocol for the purification of this compound, focusing on standard laboratory techniques for chiral separation. It is intended for researchers, scientists, and drug development professionals.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | (4S)-(-)-5,5-Dimethyl-2-hydroxy-4-(2-methoxyphenyl)-1,3,2-dioxaphosphinane 2-oxide | N/A |

| Molecular Formula | C₁₂H₁₇O₅P | N/A |

| Molecular Weight | 272.23 g/mol | N/A |

| CAS Number | 98674-83-0 | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | 194-196 °C | N/A |

| Optical Activity | [α]²²/D ≈ -59° (c=1 in methanol) | N/A |

Table 1: Chemical Properties of this compound.

Experimental Protocols

I. General Purification Workflow

The purification of this compound from a racemic mixture typically involves chiral separation followed by analysis to determine enantiomeric purity. The general workflow is depicted below.

Caption: General workflow for the purification and analysis of this compound.

II. Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC) Purification

This protocol describes a general method for the separation of this compound from its enantiomer using chiral HPLC. The specific column and mobile phase conditions provided are representative and may require optimization.

Materials:

-

Racemic (±)-Anicyphos

-

HPLC-grade isopropanol

-

HPLC-grade hexane

-

Chiral stationary phase column (e.g., polysaccharide-based chiral column like Chiralcel OD-H or Chiralpak AD-H)

Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Fraction collector

Procedure:

-

Sample Preparation: Dissolve the racemic (±)-Anicyphos in a minimal amount of the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter.

-

HPLC System Preparation:

-

Install the chiral stationary phase column.

-

Equilibrate the column with the mobile phase (e.g., 90:10 hexane:isopropanol) at a constant flow rate (e.g., 1.0 mL/min).

-

Set the UV detector to an appropriate wavelength for detecting Anicyphos (e.g., 254 nm).

-

-

Injection and Separation: Inject the prepared sample onto the column.

-